molecular formula C23H23N7O2 B6548512 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine CAS No. 946314-52-9

1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine

Cat. No.: B6548512
CAS No.: 946314-52-9
M. Wt: 429.5 g/mol
InChI Key: WYZFMVCPVOFLPX-UHFFFAOYSA-N
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Description

1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine is a useful research compound. Its molecular formula is C23H23N7O2 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.19132300 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, 1-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzoyl)piperazine, is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Specifically, some triazolo[4,5-d]pyrimidine derivatives have shown promising inhibitory activity against the tyrosine kinase EGFR proteins .

Mode of Action

The mode of action of this compound is likely related to its interaction with its target proteins. The triazole nucleus in the compound can bind to the active sites of these proteins, leading to changes in their function . For instance, some triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the activity of EGFR, a protein that plays a critical role in cell survival, growth, differentiation, and tumor formation .

Biochemical Pathways

The inhibition of EGFR by this compound could affect several biochemical pathways. EGFR is involved in multiple signaling pathways that regulate cell proliferation, apoptosis, angiogenesis, and cell migration . Therefore, the inhibition of EGFR could lead to the suppression of these pathways, resulting in the inhibition of tumor growth .

Pharmacokinetics

Triazole derivatives are generally well-absorbed and distributed in the body due to their lipophilic nature . They can also cross the blood-brain barrier, making them potential candidates for the treatment of central nervous system disorders .

Result of Action

The result of the compound’s action would be the inhibition of the activity of its target proteins, leading to changes in the cellular processes regulated by these proteins. For instance, the inhibition of EGFR could lead to the suppression of cell proliferation and induction of apoptosis, resulting in the inhibition of tumor growth .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with its target proteins. Additionally, the presence of other substances, such as other drugs or metabolites, could also influence the compound’s action by competing for the same binding sites or by modifying the target proteins .

Properties

IUPAC Name

[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-16-3-5-17(6-4-16)23(31)29-13-11-28(12-14-29)21-20-22(25-15-24-21)30(27-26-20)18-7-9-19(32-2)10-8-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZFMVCPVOFLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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